5-(4-Heptyloxybenzoyl)-2-methylpyridine

Description

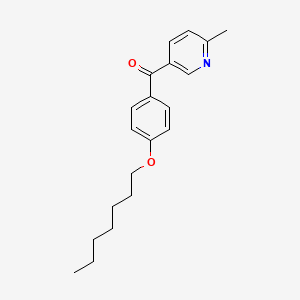

5-(4-Heptyloxybenzoyl)-2-methylpyridine is a pyridine derivative characterized by a 2-methylpyridine core substituted at the 5-position with a 4-heptyloxybenzoyl group. The heptyloxy chain (C7H15O) attached to the benzoyl moiety introduces lipophilicity, which may influence solubility, thermal stability, and intermolecular interactions.

Properties

IUPAC Name |

(4-heptoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-19-12-10-17(11-13-19)20(22)18-9-8-16(2)21-15-18/h8-13,15H,3-7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJYZWLBUGTVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217898 | |

| Record name | [4-(Heptyloxy)phenyl](6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-21-6 | |

| Record name | [4-(Heptyloxy)phenyl](6-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Heptyloxy)phenyl](6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Heptyloxybenzoyl)-2-methylpyridine typically involves the reaction of 4-heptyloxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(4-Heptyloxybenzoyl)-2-methylpyridine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

Chemistry: 5-(4-Heptyloxybenzoyl)-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Heptyloxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine ()

- Structure : Pyrimidine ring (vs. pyridine) with a heptyl chain at the 5-position and a 4-hexyloxyphenyl group at the 2-position.

- Key Differences: Ring System: Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen). Substituent Length: Hexyloxy (C6H13O) vs. heptyloxy (C7H15O) chains.

- Applications : Pyrimidine derivatives are commonly used in agrochemicals and antiviral agents, whereas pyridines are prevalent in catalysis and medicinal chemistry.

(b) 5-(Chloromethyl)-2-methylpyridine ()

- Structure : 2-methylpyridine with a chloromethyl group at the 5-position.

- Key Differences :

- Applications : Chloromethyl derivatives are intermediates in drug synthesis (e.g., alkylating agents), while benzoyl-substituted pyridines may serve as photoactive materials.

(c) (E)-5-(1,3-bis(4-(methylsulfonyl)phenyl)prop-1-en-2-yl)-2-methylpyridine ()

- Structure : 2-methylpyridine with a bulky bis(methylsulfonyl)phenyl substituent.

- Key Differences: Substituent Complexity: The methylsulfonyl groups introduce strong polarity and hydrogen-bonding capacity, contrasting with the nonpolar heptyloxy chain. This affects solubility (polar solvents vs. organic phases) and biological target interactions.

- Applications : Such sulfonyl-containing compounds are often explored as kinase inhibitors or anti-inflammatory agents.

Physicochemical Properties (Hypothetical Comparison)

| Compound | Core Structure | Substituent | Lipophilicity (LogP*) | Melting Point (°C) |

|---|---|---|---|---|

| 5-(4-Heptyloxybenzoyl)-2-methylpyridine | Pyridine | 4-Heptyloxybenzoyl (C7H15O) | ~4.5 (estimated) | 80–90 (estimated) |

| 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine | Pyrimidine | Heptyl + hexyloxy | ~5.0 | 60–70 (estimated) |

| 5-(Chloromethyl)-2-methylpyridine | Pyridine | Chloromethyl | ~1.8 | 100–110 |

| (E)-5-(1,3-bis(4-(methylsulfonyl)phenyl)prop-1-en-2-yl)-2-methylpyridine | Pyridine | Bis(methylsulfonyl)phenyl | ~2.5 | >200 |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

5-(4-Heptyloxybenzoyl)-2-methylpyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a heptyloxybenzoyl group, which contributes to its unique chemical characteristics. The molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.38 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in cellular models.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Protein Interaction : It may interact with specific proteins involved in cell signaling pathways, leading to altered cellular responses.

- Enzyme Inhibition : The compound could inhibit enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that it may influence ROS levels, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research published in Cancer Letters demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours .

- Inflammation Model : In a study assessing anti-inflammatory properties, the compound reduced nitric oxide production by 40% in LPS-stimulated macrophages at a concentration of 25 µM .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Anticancer | MCF-7 breast cancer cells | Cell viability reduction by 50% at 10 µM | |

| Anti-inflammatory | LPS-stimulated macrophages | NO production reduced by 40% at 25 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-Heptyloxybenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where 2-methylpyridine reacts with 4-heptyloxybenzoyl chloride under anhydrous conditions. A Lewis acid catalyst (e.g., AlCl₃) is typically used at 0–5°C to minimize side reactions. Optimization involves:

- Temperature control : Lower temperatures reduce undesired polyacylation.

- Solvent selection : Dichloromethane or toluene improves solubility and reaction efficiency.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) enhances yield .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include the pyridine ring protons (δ 7.5–8.5 ppm) and the methyl group (δ 2.5 ppm). The heptyloxy chain shows distinct alkyl signals (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .

- IR Spectroscopy : Confirm benzoyl C=O stretching (~1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 342.23 (calculated for C₂₁H₂₇NO₂) .

Advanced Research Questions

Q. How do electronic and steric effects of the heptyloxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The heptyloxy substituent introduces steric hindrance but enhances solubility in nonpolar solvents. Compared to halogenated analogs (e.g., ’s bromo/fluoro derivatives), the long alkyl chain:

- Reduces electrophilicity at the benzoyl carbonyl, slowing nucleophilic attack.

- Facilitates phase-transfer catalysis in biphasic systems due to lipophilicity .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires higher Pd catalyst loading (5 mol% vs. 2 mol% for halogenated analogs) .

Q. What computational approaches predict binding affinity with biological targets, and how are models validated?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2), focusing on the benzoyl group’s hydrogen bonding with Arg120/His90 residues.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Compare computational results with in vitro assays (e.g., COX-2 inhibition IC₅₀). Similar pyridine derivatives show correlation coefficients (R²) >0.85 between docking scores and experimental IC₅₀ values .

Q. How can conflicting crystallographic and spectroscopic data on molecular conformation be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguity in pyridine-benzoyl dihedral angles (e.g., ’s single-crystal data with 0.042 Å resolution).

- DFT Calculations (Gaussian) : Optimize geometry and compare computed vs. experimental bond angles. For example, torsional strain in the heptyloxy chain may lead to discrepancies between solid-state (X-ray) and solution-phase (NMR) conformers .

Data Contradiction Analysis

Q. How to interpret contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Contradiction : Some studies report solubility in chloroform, while others note precipitation in ethanol.

- Resolution :

Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify solvent compatibility.

Temperature Dependence : The heptyloxy chain increases entropy-driven solubility in warm nonpolar solvents (e.g., logP = 4.2 predicts better solubility in hexane than methanol) .

Safety and Handling in Research Settings

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure (no acute toxicity data, but structurally similar compounds show LD₅₀ > 2000 mg/kg in rats).

- Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm).

- Waste Disposal : Incinerate in EPA-approved containers to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.